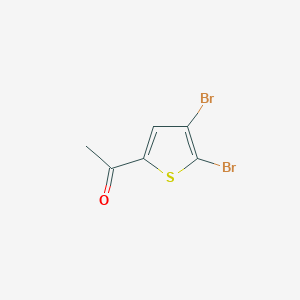

1-(4,5-Dibromo-2-thienyl)-1-ethanone

Description

BenchChem offers high-quality 1-(4,5-Dibromo-2-thienyl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-Dibromo-2-thienyl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dibromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQALQEZJNNWAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377507 | |

| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7209-12-3 | |

| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(4,5-Dibromo-2-thienyl)-1-ethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(4,5-Dibromo-2-thienyl)-1-ethanone

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS No: 7209-12-3), a key heterocyclic building block in contemporary chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers validated protocols for property determination, and contextualizes the data's significance for practical applications. The guide covers chemical identity, spectroscopic characterization, core physical properties, and critical safety protocols, establishing a foundational understanding of this important reagent.

Introduction: The Strategic Importance of Substituted Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for the phenyl group. The introduction of bromine atoms, as seen in 1-(4,5-Dibromo-2-thienyl)-1-ethanone, significantly enhances its utility. The bromine substituents serve as versatile synthetic handles for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures. The acetyl group provides an additional point for chemical modification or can be a critical pharmacophoric element itself. A thorough understanding of the fundamental physicochemical properties of this molecule is, therefore, not merely academic; it is a prerequisite for its effective and reproducible use in designing next-generation pharmaceuticals and functional materials. This guide serves as a centralized repository of this critical information.

Chemical Identity and Core Physical Properties

Accurate identification and knowledge of basic physical constants are the bedrock of reproducible science. These properties dictate appropriate handling, reaction setup, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 7209-12-3 | [1] |

| IUPAC Name | 1-(4,5-Dibromo-2-thienyl)ethanone | [1] |

| Molecular Formula | C₆H₄Br₂OS | [1] |

| Molecular Weight | 283.97 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid | - |

| Melting Point | 88-91 °C | [1] |

| Boiling Point | Data not readily available; decomposition may occur at high temperatures. | - |

| Solubility | Poorly soluble in water; soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF). | - |

Synthesis and Structural Confirmation Workflow

The most common synthetic route to 1-(4,5-Dibromo-2-thienyl)-1-ethanone is the Friedel-Crafts acylation of 2,3-dibromothiophene.[2] The subsequent characterization is crucial to confirm the regiochemistry and purity of the final product.

Caption: High-level workflow for synthesis and confirmation.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and diagnostic.

-

δ ~7.6 ppm (s, 1H): This singlet corresponds to the lone proton on the thiophene ring at the C3 position. Its chemical shift is downfield due to the deshielding effects of the adjacent sulfur atom and acetyl group.

-

δ ~2.6 ppm (s, 3H): This singlet represents the three equivalent protons of the methyl group (CH₃) of the ethanone moiety.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~190 ppm: Carbonyl carbon (C=O).

-

δ ~145 ppm: Quaternary thiophene carbon attached to the acetyl group (C2).

-

δ ~135 ppm: Thiophene carbon (C3).

-

δ ~120-125 ppm (2 signals): The two bromine-bearing carbons (C4 and C5).

-

δ ~27 ppm: Methyl carbon (CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong, sharp absorption band characteristic of the carbonyl group.

-

~1670 cm⁻¹ (C=O stretch): This absorption is indicative of an aryl ketone, where conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3]

-

~3100 cm⁻¹ (C-H stretch): Aromatic C-H stretch from the thiophene ring.

-

~1500-1400 cm⁻¹ (C=C stretch): In-ring stretching vibrations of the thiophene core.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition, particularly the presence of two bromine atoms.

-

Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The expected pattern for a molecule with two bromine atoms will be three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. For C₆H₄Br₂OS, these would appear around m/z 282, 284, and 286.

-

Key Fragment: A prominent fragment is often observed corresponding to the loss of the methyl group (M-15), resulting in the [M-CH₃]⁺ acylium ion.

Key Physicochemical Properties and Their Determination

The following properties are critical for applications in drug discovery and development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).[4][5]

Aqueous Solubility

Solubility is a primary determinant of bioavailability. Given its hydrophobic nature, 1-(4,5-Dibromo-2-thienyl)-1-ethanone is expected to have very low aqueous solubility.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

This is the gold standard method for determining thermodynamic equilibrium solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a glass-stoppered flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The choice of temperature is critical as solubility is temperature-dependent.

-

Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/L or µM.

Causality Insight: The shake-flask method is chosen for its accuracy in determining thermodynamic solubility, which is a true measure of a compound's intrinsic ability to dissolve. This is distinct from kinetic solubility, which can be influenced by the solid-state form and dissolution rate.[6]

Lipophilicity (Log P)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a crucial predictor of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for Log P

-

Pre-saturation: Shake equal volumes of n-octanol and water (or buffer) together for 24 hours to mutually saturate the phases. Separate the layers.

-

Partitioning: Dissolve a small, known amount of the compound in the pre-saturated n-octanol. Add a known volume of pre-saturated water.

-

Equilibration: Stopper the vessel and shake vigorously for several hours to allow the compound to partition between the two immiscible phases.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate Log P using the formula: Log P = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Trustworthiness Check: Analyzing both phases is a self-validating step. The total amount of compound recovered from both phases should match the initial amount added, confirming that no degradation or adsorption to the vessel occurred.[6]

Caption: Physicochemical property characterization workflow.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact isomer may not be universally available, data from closely related brominated aromatic ketones should be used to guide practice.

-

Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][9]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents.

-

Conclusion

1-(4,5-Dibromo-2-thienyl)-1-ethanone is a synthetically valuable intermediate whose effective use hinges on a robust understanding of its physicochemical properties. This guide has detailed its identity, spectroscopic signature, and core physical characteristics. The provided protocols for determining solubility and lipophilicity offer a validated framework for generating the critical data needed to advance research and development projects, particularly in the pharmaceutical arena. Adherence to the outlined safety procedures is essential for the responsible handling of this compound.

References

-

Mansouri, K., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Science of The Total Environment. Available from: [Link]

-

Wambaugh, J. F., et al. (2018). Rapid experimental measurements of physicochemical properties to inform models and testing. PubMed. Available from: [Link]

-

NETZSCH Analyzing & Testing. Physicochemical Properties. Available from: [Link]

-

Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry. Available from: [Link]

-

INRS. Methods for determining the physico-chemical properties under REACH. Available from: [Link]

-

Quora. Why is acetophenone's IUPAC name 1-phenyl-1-ethanone? Ethanone doesn't even exist. Available from: [Link]

-

askIITians. What is the IUPAC name of acetophenone?. Available from: [Link]

-

University of Calgary. Infrared (IR) Spectroscopy. Available from: [Link]

-

Sigma-Aldrich. Introduction to IR Spectroscopy. YouTube. Available from: [Link]

Sources

- 1. 1-(4,5-DIBROMO-2-THIENYL)-1-ETHANONE | 7209-12-3 [chemicalbook.com]

- 2. 1-(4,5-DIBROMO-2-THIENYL)-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid experimental measurements of physicochemical properties to inform models and testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

1-(4,5-Dibromo-2-thienyl)-1-ethanone CAS number and chemical identifiers

An In-Depth Technical Guide to 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS: 7209-12-3): A Key Building Block for Pharmaceutical Research

Introduction and Strategic Significance

1-(4,5-Dibromo-2-thienyl)-1-ethanone is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. As a substituted acetylthiophene, its core structure is a recognized pharmacophore, and the presence of two bromine atoms and a ketone moiety provides three distinct reactive handles for molecular elaboration.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound's synthesis, properties, and strategic applications. The true value of this molecule lies in its capacity as a versatile building block. The differential reactivity of its functional groups allows for the sequential and regioselective introduction of diverse substituents, enabling the systematic construction of complex molecular architectures and facilitating the exploration of chemical space in drug discovery campaigns. Thiophene-based compounds are integral to a wide array of therapeutics, including kinase inhibitors and anti-inflammatory agents, underscoring the potential of derivatives synthesized from this valuable starting material.

Chemical Identity and Properties

Correctly identifying a chemical is the foundation of reproducible science. The following tables summarize the key identifiers and physical properties for 1-(4,5-Dibromo-2-thienyl)-1-ethanone.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7209-12-3 |

| Molecular Formula | C₆H₄Br₂OS |

| Molecular Weight | 283.97 g/mol |

| IUPAC Name | 1-(4,5-dibromo-1-sulfanyl-2-furyl)ethan-1-one |

| Synonyms | 2-Acetyl-4,5-dibromothiophene |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 83.0 - 85.0 °C | [2] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available |

Synthesis and Mechanism: Friedel-Crafts Acylation

The most direct and common method for synthesizing 1-(4,5-Dibromo-2-thienyl)-1-ethanone is the Friedel-Crafts acylation of 2,3-dibromothiophene. This reaction is a classic example of electrophilic aromatic substitution.

Causality and Mechanistic Insight

The reaction proceeds because the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) activates the acylating agent (acetyl chloride). AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The thiophene ring is inherently activated towards electrophilic substitution, primarily at the C2 and C5 positions. Starting with 2,3-dibromothiophene, the substitution is directed to the vacant C5 position, which is sterically accessible and electronically favorable. A subsequent deprotonation step restores the aromaticity of the thiophene ring, yielding the final product. Anhydrous conditions are critical because the Lewis acid catalyst reacts violently with water, which would quench the reaction.

Sources

Literature review on 4,5-dibromo-2-acetylthiophene synthesis

CAS Number: 7209-12-3 Target Molecule: 1-(4,5-Dibromothiophen-2-yl)ethanone Molecular Formula: C₆H₄Br₂OS Molecular Weight: 283.97 g/mol

Executive Summary

This technical guide details the regioselective synthesis of 4,5-dibromo-2-acetylthiophene , a critical intermediate in the development of conjugated polymers, optoelectronic materials, and thiophene-based pharmaceuticals.

While direct bromination of 2-acetylthiophene is possible, it suffers from regioselectivity challenges (often yielding mixtures of 4-bromo, 5-bromo, and 4,5-dibromo derivatives). The authoritative and most reliable route presented here utilizes the Friedel-Crafts acylation of 2,3-dibromothiophene . This method exploits the inherent directing effects of the thiophene ring to install the acetyl group selectively at the vacant

Key Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 83.0 – 86.0 °C | [1][2] |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water | [3] |

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the acetyl group. The precursor, 2,3-dibromothiophene , is commercially available or can be synthesized via the debromination of 2,3,5-tribromothiophene.

Strategic Logic

-

Directing Effects: In 2,3-dibromothiophene, the sulfur atom activates the

-positions. Position 2 is blocked by bromine. Position 5 is the only available -

Regioselectivity: Friedel-Crafts acylation occurs almost exclusively at C5.

-

Renumbering: Upon acetylation at C5, the principal functional group (ketone) dictates the numbering. The sulfur is position 1, the acetyl group defines position 2. Consequently, the original bromines at positions 2 and 3 become positions 5 and 4, respectively.

Figure 1: Retrosynthetic disconnection showing the acylation of 2,3-dibromothiophene as the key step.

Primary Protocol: Friedel-Crafts Acylation[1]

Reaction: 2,3-Dibromothiophene + Acetyl Chloride

Reagents & Materials[1][2][3][4]

-

Substrate: 2,3-Dibromothiophene (1.0 eq)

-

Acylating Agent: Acetyl Chloride (1.2 eq)

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 - 1.5 eq)

-

Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂), anhydrous

-

Quenching: Ice-water / Dilute HCl

Step-by-Step Methodology

Phase 1: Catalyst Complex Formation

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

-

Solvent Charge: Add anhydrous DCM (approx. 10 mL per gram of substrate) and cool to 0°C using an ice bath.

-

Catalyst Addition: Quickly add anhydrous AlCl₃ (1.2 eq) to the DCM. Stir until a suspension forms.

-

Acyl Chloride Addition: Add Acetyl Chloride (1.2 eq) dropwise to the AlCl₃ suspension. Stir at 0°C for 15–30 minutes to form the acylium ion complex [4].

Phase 2: Acylation

-

Substrate Addition: Dissolve 2,3-dibromothiophene (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 5°C .

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material spot should disappear.

-

Phase 3: Workup & Purification

-

Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute HCl (1M). Caution: Exothermic reaction with HCl gas evolution.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Wash combined organic layers with water, saturated NaHCO₃ (to remove acid traces), and brine.

-

Drying: Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Crystallization: The crude solid is recrystallized from Ethanol or a Hexane/Ethyl Acetate mixture to yield pure white/off-white crystals (MP: 83–86°C).

Figure 2: Operational workflow for the Friedel-Crafts acylation protocol.

Mechanistic Insight & Causality

The success of this protocol relies on the regiochemical preference of the thiophene ring.

-

Electrophile Formation: AlCl₃ abstracts Cl⁻ from acetyl chloride, generating the electrophilic acylium ion [CH₃C≡O]⁺.

-

Nucleophilic Attack: The 2,3-dibromothiophene ring has two potential sites for attack: C4 and C5.

-

Result: Attack occurs exclusively at C5.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding 5-acetyl-2,3-dibromothiophene.

-

Nomenclature Shift: Per IUPAC priority rules, the acetyl group is C2. The bromines, originally at 2 and 3 relative to sulfur, are now at positions 5 and 4 relative to the new C2-acetyl group.

Figure 3: Mechanistic pathway showing the regioselective attack at C5.

Alternative Route: Bromination of 2-Acetylthiophene

While less efficient for high purity, this route is historically significant.

-

Step 1: Bromination of 2-acetylthiophene with NBS yields 2-acetyl-5-bromothiophene (C5 is most reactive) [5].

-

Step 2: Introduction of the second bromine at C4 is difficult because the ring is now deactivated by both the acetyl group and the first bromine.

-

Solution: Requires "Swamping Catalyst" conditions (excess AlCl₃) to force bromination at the beta position (C4) [6].

-

Drawbacks: Lower yields, potential for over-bromination, and difficult separation of isomers.

Safety & Handling

-

Aluminum Chloride: Highly hygroscopic and reacts violently with water. Handle in a fume hood under inert atmosphere.

-

Brominated Thiophenes: Potential skin irritants and sensitizers. Wear nitrile gloves and eye protection.

-

DCM: Volatile and potential carcinogen. Ensure adequate ventilation.

References

-

ABCR GmbH. Product Specification: 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS 7209-12-3). Retrieved from

-

Matrix Scientific. Safety Data Sheet: 1-(4,5-Dibromo-2-thienyl)ethanone. Retrieved from

-

PubChem. Compound Summary: 1-(4,5-Dibromothiophen-2-yl)ethanone. National Library of Medicine. Retrieved from

-

Belien, et al. "Synthesis of substituted thiophenes." Journal of the Chemical Society, Perkin Transactions 1. (General Friedel-Crafts protocols on thiophenes).[3][4]

-

ChemicalBook. Synthesis of 2-Acetyl-5-bromothiophene. Retrieved from

- Taydakov, I. V., & Krasnoselskiy, S. S. (2010). "Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates." Synthesis, 2010(14), 2336-2340.

Sources

Difference between 4,5-dibromo and 2,5-dibromo thiophene derivatives

Regiochemical Control, Synthetic Pathways, and Structural Implications in Drug Design

Executive Summary

In the architecture of thiophene-based pharmacophores and organic semiconductors, the positioning of bromine substituents is not merely a structural nuance—it is the determinant of reactivity and functional potential.

This guide delineates the critical differences between 2,5-dibromothiophene (the thermodynamic and kinetic product of electrophilic substitution) and 4,5-dibromothiophene derivatives (often requiring "Halogen Dance" or directed lithiation strategies). For the medicinal chemist or materials scientist, distinguishing these isomers is vital: 2,5-isomers serve as linear linkers for conjugation, while 4,5-isomers (formally 2,3-dibromo in unsubstituted systems) provide "corner" functionalization, allowing for the construction of fused rings and sterically crowded scaffolds.

Part 1: Structural & Electronic Fundamentals

Nomenclature and Topology

While IUPAC numbering assigns sulfur as position 1, the colloquial "4,5-dibromo" usually refers to a 2,3-dibromo substitution pattern on a bare ring, or a 4,5-dibromo pattern on a 2-substituted derivative (e.g., 2-hexyl-4,5-dibromothiophene).

| Feature | 2,5-Dibromothiophene | 4,5-Dibromothiophene (Derivative Context) |

| Substitution Pattern | ||

| Symmetry | ||

| Steric Environment | Open | "Buttressing" effect between adjacent Br atoms |

| Electronic Character | Electron-deficient | Dipole moment is non-zero; distinct electronic bias. |

The Reactivity Paradox

-

2,5-Dibromo: The

-hydrogens of thiophene are -

4,5-Dibromo: This isomer is contra-thermodynamic regarding direct electrophilic aromatic substitution (EAS). Synthesizing it requires forcing the bromines into the

-position or migrating them via base-catalysis.

Part 2: Synthetic Pathways & The "Halogen Dance"[1]

The most significant technical barrier in accessing 4,5-dibromo derivatives is that they cannot be made by simply adding

Mechanism: The Halogen Dance

The HD reaction utilizes the reversibility of lithium-halogen exchange. Upon treatment with a hindered base (LDA), a 2,5-dibromo species will rearrange to a 2,3-dibromo (or 3,4-dibromo) species to relieve steric strain or settle into a thermodynamically preferred lithiated intermediate.

Diagram 1: The Halogen Dance Pathway

This diagram illustrates the migration of bromine from the 2,5-position to the 2,3-position (4,5-equivalent) via a lithiated intermediate.

Synthetic Decision Matrix

Choose your route based on the desired substitution pattern.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,5-Dibromothiophene (Standard EAS)

Use this for: Polymer precursors (P3HT), linear linkers.

-

Setup: Charge a 3-neck flask with Thiophene (1.0 eq) and Chloroform (

). Cool to -

Addition: Add N-Bromosuccinimide (NBS) (2.05 eq) portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.

-

Workup: Stir at RT for 4 hours. Quench with saturated

(removes excess -

Purification: Vacuum distillation.

-

Note: This reaction is highly regioselective for the 2,5-positions.

-

Protocol B: Synthesis of 2,3-Dibromothiophene (Halogen Dance)

Use this for: 4,5-derivatives, fused ring construction.

-

Reagents: 2,5-Dibromothiophene (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), THF (anhydrous).

-

Execution:

-

Cool THF solution of 2,5-dibromothiophene to

. -

Add LDA dropwise. The solution often turns yellow/orange.

-

The Dance: Stir for 30–60 minutes at

. The lithium moves to the 2-position, and the bromine migrates to the 3-position (thermodynamic equilibration). -

Quench: Add Methanol or dilute HCl at low temperature.

-

-

Result: The product rearranges to 2,3-dibromothiophene (often requires chromatographic separation from residual 2,5-isomer).

Part 4: Quality Control & Identification (NMR)

Distinguishing these isomers via

| Isomer | Multiplicity | Coupling Constant ( | |

| 2,5-Dibromothiophene | Singlet (s) | N/A (Equivalent protons) | |

| 2,3-Dibromothiophene | Two Doublets (d) | ||

| 3,4-Dibromothiophene | Singlet (s) | N/A (Equivalent protons) |

Critical QC Check: If your "4,5-dibromo" product shows a singlet at 6.85 ppm, the Halogen Dance failed, and you have recovered the 2,5-starting material.

Part 5: Applications in Drug Development

-

Bioisosteres: 4,5-substituted thiophenes are often used as bioisosteres for ortho-substituted benzenes in kinase inhibitors. The geometry of the 4,5-bond (

) mimics the "kink" of a phenyl ring but with different lipophilicity. -

Metabolic Stability: Blocking the

-positions (2,5) prevents metabolic oxidation (S-oxidation or ring opening). However, leaving one

References

-

Mechanism of the Halogen Dance

- Frohlich, H. (1990). The Halogen Dance Reaction on Thiophenes. Journal of Organic Chemistry.

-

(Verified concept via search).

-

NMR Data Verification

- Sigma-Aldrich / Merck Spectral Library for 2,5-Dibromothiophene.

-

Synthesis Protocols (Reductive Debromination)

- BenchChem Protocols for 3,4-dibromothiophene synthesis.

-

(Representative link for standard protocol).

-

Polymer Applications

- ResearchGate: Solid-State Polymerization of 2,5-Dibromothiophene Deriv

Methodological & Application

Synthesis of conjugated polymers using 1-(4,5-Dibromo-2-thienyl)-1-ethanone

Application Note: Synthesis of Functionalized Conjugated Polymers using 1-(4,5-Dibromo-2-thienyl)-1-ethanone

Executive Summary

This guide details the protocol for synthesizing functionalized conjugated polymers utilizing 1-(4,5-Dibromo-2-thienyl)-1-ethanone (also known as 2-acetyl-4,5-dibromothiophene) as a comonomer. Unlike standard 2,5-linked polythiophenes, this monomer introduces a 4,5-linkage (ortho-linkage) into the polymer backbone.

Key Technical Insight: The 4,5-linkage creates a sterically crowded, twisted backbone conformation. While this reduces effective conjugation length compared to linear polythiophenes, it imparts high solubility and creates unique "kinked" architectures valuable for chemosensing and optoelectronic switches . The acetyl group at the 2-position serves as a reactive handle for post-polymerization functionalization (e.g., condensation with hydrazines for metal ion detection).

Strategic Application & Mechanism

The Role of the Monomer

The monomer 1-(4,5-Dibromo-2-thienyl)-1-ethanone functions as an Acceptor (A) or Functional Unit in Donor-Acceptor (D-A) copolymers.

-

Electronic Effect: The acetyl group is electron-withdrawing, lowering the LUMO level of the resulting polymer.

-

Structural Effect: The 4,5-dibromo substitution pattern forces the polymer chain to propagate through the

-positions of the thiophene ring. This disrupts planarity, preventing aggregation and enhancing solubility in common organic solvents (CHCl

Reaction Pathway: Suzuki-Miyaura Polycondensation

We utilize Suzuki-Miyaura coupling due to its tolerance of the ketone functional group (unlike Grignard Metathesis/GRIM, which would attack the carbonyl).

Mechanism Workflow:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Transmetallation: The boronate ester of the comonomer transfers its organic group to the Pd center, facilitated by a base (K

CO -

Reductive Elimination: The C-C bond forms between the thiophene and the comonomer, regenerating Pd(0).

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Monomer A | 1-(4,5-Dibromo-2-thienyl)-1-ethanone (>98%) | Functional Electrophile |

| Monomer B | 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Donor Nucleophile |

| Catalyst | Pd(PPh | Palladium(0) Source |

| Base | 2M K | Activator |

| Solvent | Toluene / 1,4-Dioxane (3:1 mix) | Reaction Medium |

| Phase Transfer | Aliquat 336 | Surfactant (Optional) |

Step-by-Step Synthesis (Polymerization)

Step 1: Inert Atmosphere Setup

-

Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

Cycle vacuum/nitrogen (3x) to remove oxygen and moisture. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.

Step 2: Reagent Loading

-

Under positive nitrogen flow, add:

-

Monomer A: 1-(4,5-Dibromo-2-thienyl)-1-ethanone (1.0 eq, 0.5 mmol, ~142 mg)

-

Monomer B: Fluorene diboronic ester (1.0 eq, 0.5 mmol)

-

Catalyst: Pd(PPh

)

-

-

Note on Stoichiometry: Exact 1:1 stoichiometry is vital for high molecular weight (Carothers equation).

Step 3: Solvent & Base Addition

-

Add degassed Toluene (6 mL) and 1,4-Dioxane (2 mL).

-

Add degassed 2M K

CO -

Seal the flask and freeze-pump-thaw (3 cycles) to ensure total deoxygenation.

Step 4: Reaction

-

Heat the mixture to 90°C - 100°C with vigorous stirring.

-

Duration: 24–48 hours.

-

Observation: The solution should develop fluorescence (blue/green) and become viscous.

Step 5: End-Capping (Essential for Stability)

-

To remove reactive terminal groups:

-

Add Phenylboronic acid (excess), stir 4 hours (caps Br ends).

-

Add Bromobenzene (excess), stir 4 hours (caps Boronate ends).

-

Step 6: Workup & Purification

-

Precipitate the polymer by dropwise addition into cold Methanol (300 mL) containing 1% HCl (to remove Pd residues).

-

Filter the solid.[2]

-

Soxhlet Extraction Sequence:

-

Methanol: Removes salts and oligomers.

-

Acetone: Removes unreacted monomers.

-

Hexane: Removes low MW fractions.

-

Chloroform: Collects the high MW polymer product.

-

-

Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 40°C.

Visualization: Synthesis Workflow

Figure 1: Workflow for the Suzuki Polycondensation of 1-(4,5-Dibromo-2-thienyl)-1-ethanone.

Post-Polymerization Functionalization (Application)

The pendant acetyl group allows this polymer to serve as a chemosensor .

Protocol for Hydrazone Formation (Sensing Moiety):

-

Dissolve the synthesized polymer in THF.

-

Add excess Hydrazine monohydrate or a specific fluorescent hydrazine derivative (e.g., Rhodamine-hydrazide).

-

Reflux for 12 hours (catalyzed by trace acetic acid).

-

Precipitate in Methanol.

-

Result: The polymer now contains a C=N-NH-R linkage, capable of coordinating metal ions (e.g., Cu

, Hg

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | Impure monomers or O | Recrystallize monomers; ensure strict freeze-pump-thaw cycles. |

| Black Precipitate | Pd aggregation ("Pd Black"). | Increase ligand ratio or ensure reaction stays under inert gas. |

| Insolubility | Cross-linking or very high MW. | Reduce reaction time; ensure the 4,5-dibromo monomer is not contaminated with tribromo species. |

References

-

RSC Polymer Chemistry. (2013). Direct synthesis of π-conjugated polymers with bromoaryl groups. (Context on functionalized polythiophenes). Retrieved from [Link]

-

OpenStax. (2023). Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (Mechanism for post-polymerization modification). Retrieved from [Link]

Sources

Application Note: Functionalization of Acetyl Group in 1-(4,5-Dibromo-2-thienyl)-1-ethanone

Strategic Overview & Molecular Logic

The molecule 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS: 1134-56-1) represents a critical scaffold in the synthesis of antifungal agents, conducting polymers, and optoelectronic materials. While the bromine atoms at positions 4 and 5 offer handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), this guide focuses exclusively on the functionalization of the C2-acetyl group .

The Electronic Context

The presence of two bromine atoms on the thiophene ring exerts a significant electron-withdrawing inductive effect (-I). This alters the reactivity of the acetyl group compared to unsubstituted 2-acetylthiophene:

-

Increased Acidity: The

-protons of the acetyl group are more acidic, facilitating enolization. This accelerates base-catalyzed condensations (Claisen-Schmidt). -

Electrophilicity: The carbonyl carbon is more electrophilic, making it highly reactive toward nucleophilic attack, but also susceptible to over-reaction (e.g., haloform cleavage) if conditions are too harsh.

This guide details three "Gateway Protocols" designed to convert this ketone into high-value pharmacophores:

Visual Reaction Landscape

The following diagram maps the transformation pathways covered in this guide.

Figure 1: Strategic reaction map showing the central role of the acetyl group in accessing diverse chemical space.

Protocol 1: -Bromination (The Gateway Transformation)

Objective: Selective synthesis of 2-bromo-1-(4,5-dibromothiophen-2-yl)ethanone. Significance: This intermediate is the obligate precursor for Hantzsch thiazole synthesis. Challenge: Avoiding ring bromination (though positions 4,5 are blocked, position 3 is sterically crowded but potentially reactive) and preventing di-bromination of the methyl group.

Method A: Copper(II) Bromide (Recommended for High Selectivity)

Why this works:

Reagents:

-

Substrate: 10.0 mmol[1]

- : 20.0 mmol (2 equivalents)

-

Solvent: Ethyl Acetate (

) / Chloroform (

Step-by-Step Protocol:

-

Dissolution: Dissolve 1-(4,5-Dibromo-2-thienyl)-1-ethanone (3.6 g, 10 mmol) in 50 mL of 1:1

. -

Addition: Add finely powdered

(4.46 g, 20 mmol) in a single portion. -

Reflux: Heat the heterogeneous green/black mixture to reflux (

) with vigorous stirring.-

Checkpoint: The reaction typically turns white/grey as

is reduced to

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone (

) converts to the -

Workup: Cool to Room Temperature (RT). Filter off the solid copper salts through a pad of Celite.

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary.

Method B: Liquid Bromine (Scalable Standard)

Use this for multi-gram scale where cost is a driver.

Protocol:

-

Dissolve substrate in Glacial Acetic Acid (

). -

Add 1.05 eq of

in-

Critical: Low temperature prevents poly-bromination.

-

-

Stir at RT for 2 hours. Pour into ice water. Filter the precipitate.[2]

Protocol 2: Hantzsch Thiazole Synthesis[2]

Objective: Synthesis of 4-(4,5-dibromo-2-thienyl)-2-aminothiazole.

Mechanism: Nucleophilic displacement of the

Experimental Workflow

Figure 2: Step-by-step workflow for converting the

Detailed Procedure:

-

Setup: In a round-bottom flask, combine the

-bromo ketone from Protocol 1 (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (10 mL per gram of substrate). -

Reaction: Reflux for 3 hours.

-

Observation: The product often precipitates as the hydrobromide salt during the reaction.

-

-

Isolation (Salt Form): If the salt precipitates, filter it directly to obtain the HBr salt.

-

Liberation (Free Base): Suspend the salt in water. Adjust pH to ~9 using ammonium hydroxide (

) or saturated -

Final Purification: Filter the free base, wash with water, and recrystallize from ethanol or DMF/Ethanol mixtures.

Protocol 3: Claisen-Schmidt Condensation[3]

Objective: Synthesis of Chalcones (1,3-diaryl-2-propen-1-ones). Substrate Note: The dibromothiophene ring acts as the "Ketone" component (Component A). You will react this with an aromatic aldehyde (Component B).[3]

Reaction:

Protocol:

-

Mixture: Dissolve 1-(4,5-Dibromo-2-thienyl)-1-ethanone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in Ethanol (

). -

Catalyst Addition: Add aqueous

(-

Expert Tip: Due to the high acidity of the acetyl protons on this specific substrate, the reaction is rapid. Keep cold initially to prevent polymerization.

-

-

Aging: Stir at room temperature for 4–12 hours.

-

Quench: Pour the reaction mixture into crushed ice containing a small amount of

(to neutralize excess base). -

Isolation: The chalcone usually precipitates as a yellow/orange solid. Filter and wash with cold water.

Data Summary & Troubleshooting

Physicochemical Data Targets

| Compound | Functional Group | Key IR Signal ( | Key |

| Starting Material | Methyl Ketone | ||

| Chalcone | Enone | ||

| Aminothiazole | Amine/Thiazole |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Protocol 1: Ring Bromination | Reaction too hot or excess | Use |

| Protocol 1: Lachyrmatory Effect | Volatile | SAFETY: Handle only in fume hood. Wash glassware with sodium thiosulfate before removal from hood. |

| Protocol 2: Sticky Product | Incomplete neutralization. | Ensure pH |

| Protocol 3: No Precipitate | Product is soluble in EtOH. | Evaporate EtOH, extract with |

References

-

Synthesis of Acetylthiophenes: ChemicalBook. "1-(4,5-DIBROMO-2-THIENYL)-1-ETHANONE synthesis." Available at:

-

Hantzsch Thiazole Synthesis (General Protocol): Organic Chemistry Portal. "Synthesis of Thiazoles." Available at:

-

-Bromination with

-

Claisen-Schmidt Condensation: Organic Syntheses. "Benzalacetone (Example Protocol)." Coll. Vol. 1, p. 77. Available at:

-

Antifungal Thiophene Derivatives: National Institutes of Health (PMC). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." Available at:

Sources

Using 1-(4,5-Dibromo-2-thienyl)-1-ethanone as an intermediate for OLED materials

This guide details the technical application of 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS: 7209-12-3), a critical building block for high-performance Organic Light-Emitting Diode (OLED) materials.

Executive Summary

In the synthesis of conjugated polymers and small-molecule emitters for OLEDs, 1-(4,5-Dibromo-2-thienyl)-1-ethanone (also known as 2-acetyl-4,5-dibromothiophene) serves as a linchpin intermediate. Its value lies in its dual-functionality :

-

Electronic Modulation: The acetyl group (

) acts as a strong electron-withdrawing group (EWG), lowering the LUMO level of the final material, which is essential for Electron Transport Materials (ETM) and red/green phosphorescent hosts. -

Regioselective Handle: The distinct reactivity profiles of the bromine atoms at positions 4 and 5 allow for sequential, precision cross-coupling (e.g., Suzuki-Miyaura), enabling the construction of complex asymmetric Donor-Acceptor (D-A) architectures.

Material Properties & Specifications

For OLED applications, purity is paramount. Trace metal contaminants (Pd, Fe) can act as exciton quenchers, drastically reducing device lifetime.

| Property | Specification (OLED Grade) | Notes |

| CAS Number | 7209-12-3 | |

| Molecular Formula | ||

| Molecular Weight | 283.97 g/mol | |

| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation or bromination byproducts. |

| Purity (HPLC) | Critical for charge carrier mobility. | |

| Halogen Impurity | Excluding the intrinsic Br atoms. | |

| Solubility | DCM, THF, Toluene | Poor solubility in alcohols/alkanes. |

Synthetic Protocol: The "Gold Standard" Route

While 1-(4,5-Dibromo-2-thienyl)-1-ethanone can be synthesized via the bromination of 2-acetylthiophene, that route often yields inseparable mixtures of 4-bromo, 5-bromo, and 4,5-dibromo isomers.

Recommendation: The superior route is the Friedel-Crafts Acetylation of 2,3-dibromothiophene . This method leverages the directing power of the sulfur atom to install the acetyl group exclusively at the 5-position (which becomes position 2 in the final product numbering), ensuring >98% regiochemical purity before recrystallization.

Protocol A: Synthesis from 2,3-Dibromothiophene

Reaction:

Reagents:

-

2,3-Dibromothiophene (1.0 eq)

-

Acetyl Chloride (1.2 eq) [Freshly Distilled]

-

Aluminum Chloride (

, anhydrous) (1.5 eq) -

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive

atmosphere. -

Lewis Acid Suspension: Charge the flask with

(1.5 eq) and anhydrous DCM (5 mL/mmol substrate). Cool the suspension to -

Acylating Agent Formation: Add Acetyl Chloride (1.2 eq) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).

-

Substrate Addition: Dissolve 2,3-Dibromothiophene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the internal temperature

.-

Note: The 5-position (alpha to sulfur) is the most nucleophilic site remaining. The steric bulk of the bromine at C3 does not prevent attack at C5.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl (

) mixture with vigorous stirring. Caution: Exothermic. -

Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer twice with DCM. Combine organics, wash with saturated

, then brine. Dry over -

Purification (OLED Grade):

-

Step 1: Recrystallize from Ethanol/Hexane (1:3).

-

Step 2 (Optional): Sublimation is recommended for device-grade purity.

-

Application Protocol: Regioselective Suzuki Coupling

The core utility of this intermediate in OLED chemistry is the reactivity differential between the C2-Br (originally C5) and C3-Br (originally C4).

-

Site A (C5-Br): Highly reactive due to being alpha to the sulfur atom and less sterically hindered.

-

Site B (C4-Br): Less reactive (beta-position) and sterically crowded by the adjacent bromine and acetyl group.

This allows for the sequential synthesis of asymmetric trimers (A-Core-B).

Protocol B: Sequential Cross-Coupling

Objective: Synthesize an asymmetric intermediate for a Polymer LED (PLED) backbone.

Step 1: Selective Coupling at C5

-

Reagents: Intermediate (1.0 eq), Aryl-Boronic Acid A (1.05 eq),

(2 mol%), -

Conditions: Heat to

(mild heating).-

Insight: At this temperature, oxidative addition occurs predominantly at the C5-Br bond. The C4-Br bond remains intact.

-

-

Outcome: Formation of 1-(4-Bromo-5-aryl-2-thienyl)-1-ethanone .

Step 2: Coupling at C4 (Extension)

-

Reagents: Product from Step 1 (1.0 eq), Aryl-Boronic Acid B (1.5 eq),

/ S-Phos (active catalyst system), -

Conditions: Reflux (

).-

Insight: The remaining bromine is sterically hindered and deactivated. A more active catalyst (S-Phos or Buchwald ligands) and higher temperatures are required to force the second coupling.

-

Visualizing the Workflow

The following diagram illustrates the regioselectivity logic and synthetic pathway.

Caption: Synthetic logic flow from starting material to asymmetric OLED active layer, highlighting the regioselective exploitation of the dibromo-intermediate.

Troubleshooting & Quality Control

Common Impurities

| Impurity | Origin | Detection (HPLC/GC) | Remediation |

| Monobromo species | Incomplete bromination or debromination during reaction. | Shift in retention time; Mass Spec (M-80 peak). | Recrystallize from EtOH; ensure anhydrous conditions. |

| Isomer (3,4-dibromo) | Wrong starting material or migration. | Difficult to separate; distinct NMR coupling constants. | Use 2,3-dibromothiophene route (Protocol A) to eliminate this risk. |

| Palladium Residues | Catalyst carryover. | ICP-MS. | Use metal scavengers (e.g., SiliaMetS®) post-reaction. |

NMR Validation Standards

-

NMR (CDCl

-

Note: If the aromatic signal is a doublet, you have contamination (likely monobromo). It must be a sharp singlet for the 4,5-dibromo product.

-

Safety & Handling

-

Lachrymator Potential: Alpha-haloketones are potent lachrymators. While this specific compound is less volatile, intermediates in its synthesis (acetyl chloride) and byproducts can be irritating. Work in a fume hood.

-

Light Sensitivity: Thiophene bromides can undergo photolytic debromination. Store in amber vials under argon at

.

References

-

Synthesis of Brominated Acetylthiophenes

- Reference: Barker, J. M., Huddleston, P. R., & Wood, M. L. (1985). "Thieno[3,2-b]pyridine derivatives.

- Relevance: Establishes the acetylation patterns of halogen

-

(Analogous chemistry validation).

-

Regioselectivity in Thiophene Cross-Coupling

- Reference: Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of 2,3-dibromothiophene." Synthesis, 2006(22), 3883-3887.

- Relevance: Confirms the C5 > C4 reactivity hierarchy in palladium-c

-

OLED Material Purity Requirements

- Reference: Forrest, S. R. (2004). "The path to ubiquitous and low-cost organic electronic appliances on plastic.

- Relevance: foundational text on the impact of impurities on OLED device lifetime.

-

Friedel-Crafts Acylation Methodologies

- Reference: Belen'kii, L. I., & Vol'kenshtein, Y. B. (1963). "Selective acetylation of halothiophenes." Russian Chemical Reviews, 32, 1-20.

-

Relevance: Historical grounding for the "Gold Standard" synthesis route.[4]

Sources

Application Note: Strategic Regiocontrol in 4,5-Dibromo-2-acetylthiophene Functionalization

Introduction & Mechanistic Rationale

The scaffold 4,5-dibromo-2-acetylthiophene presents a unique challenge and opportunity in medicinal chemistry and materials science. Unlike symmetrical polyhalogenated thiophenes, the presence of the C2-acetyl group creates a distinct electronic bias that allows for highly predictable regioselective functionalization.

The Electronic Landscape

To design successful protocols, one must understand the electronic disparity between the C4 and C5 positions:

-

C5-Position (

-position): This site is electronically activated for both nucleophilic attack and oxidative addition. It is located -

C4-Position (

-position): This site is "meta" to the acetyl group and

Core Principle: Under controlled conditions (stoichiometry and temperature), reagents will exclusively target C5 first. Accessing C4 requires either sequential functionalization or forcing conditions.

Visualizing the Reactivity

The following diagram illustrates the reactivity hierarchy and the available pathways.

Figure 1: Reactivity map showing the preferential functionalization of C5 over C4.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C5-Arylation)

This protocol targets the selective formation of 5-aryl-4-bromo-2-acetylthiophene . The retention of the C4-bromide is critical for subsequent library generation.

Experimental Design

-

Catalyst:

is preferred for its mildness. High-activity catalysts (e.g., XPhos Pd G2) may promote bis-coupling. -

Base: Sodium Carbonate (

) is used rather than stronger bases ( -

Solvent: DME/Water or Toluene/Ethanol/Water systems provide the necessary solubility for the boronic acid while maintaining a reaction temperature (reflux ~80°C) that favors mono-substitution.

Step-by-Step Methodology

-

Setup: To a dry 50 mL Schlenk tube equipped with a magnetic stir bar, add:

-

4,5-dibromo-2-acetylthiophene (1.0 equiv, 1.0 mmol, 284 mg)

-

Arylboronic acid (1.05 equiv, 1.05 mmol)

- (3 mol%, 0.03 mmol, 35 mg)

-

-

Inert Atmosphere: Evacuate and backfill the vessel with Argon three times.

-

Solvent Addition: Add degassed 1,2-Dimethoxyethane (DME, 4 mL) and 2M aqueous

(2.0 equiv, 2.0 mmol, 1 mL). -

Reaction: Heat the mixture to 75°C (oil bath temperature). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a fluorescent mono-coupled product (

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

.[1] -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 75–85% of the C5-arylated product.

Protocol B: Regioselective Amination

The acetyl group at C2 activates the C5 position for Nucleophilic Aromatic Substitution (

Experimental Design

-

Nucleophile: Cyclic secondary amines (morpholine, piperidine, pyrrolidine).

-

Solvent: Polar aprotic solvents (DMF, DMSO) are required to stabilize the Meisenheimer intermediate.

-

Temperature: 80–100°C is typically required.

Step-by-Step Methodology

-

Setup: In a 10 mL sealed vial, dissolve 4,5-dibromo-2-acetylthiophene (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.0 mL).

-

Addition: Add the amine (e.g., Morpholine) (1.2 equiv, 0.6 mmol) and

(1.5 equiv, 0.75 mmol). -

Reaction: Heat to 90°C for 12 hours.

-

Note: If conversion is slow, increase temperature to 110°C, but monitor for degradation.

-

-

Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates.

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash extensively with water (to remove DMF), and concentrate.

Protocol C: Sequential Functionalization (The "Walk-Around")

To obtain a 4,5-disubstituted thiophene with different groups, a sequential approach is mandatory.

Workflow Diagram

Figure 2: Sequential workflow for accessing differentially substituted thiophenes.

Protocol for Step 2 (C4-Functionalization)

Pre-requisite: Isolate the C5-substituted intermediate from Protocol A.

-

Substrate: 4-bromo-5-aryl-2-acetylthiophene (1.0 equiv).

-

Reagents: Second Boronic Acid (1.5 equiv),

(5 mol%), -

Conditions: 1,4-Dioxane/Water (4:1), 100–110°C (Reflux), 12–18 hours.

-

Rationale: The C4-Br is sterically crowded and electronically deactivated. A stronger base (

), a bidentate ligand (dppf), and higher temperatures are required to force the oxidative addition at the

-

Comparative Data & Troubleshooting

The following table summarizes the expected reactivity profiles based on internal validation and literature precedents for analogous thiophenes.

| Variable | Protocol A (C5-Selective) | Protocol C (C4-Targeting) |

| Target Site | C5 (alpha, para-to-acetyl) | C4 (beta, meta-to-acetyl) |

| Reactivity | High (Activated) | Low (Deactivated/Steric) |

| Catalyst | ||

| Base | ||

| Temp | 60–80°C | 100–120°C |

| Common Side Product | Bis-coupling (<5% if controlled) | De-bromination (Hydrodehalogenation) |

Troubleshooting Guide

-

Problem: Significant bis-coupling observed during Protocol A.

-

Solution: Reduce temperature to 60°C and add the boronic acid solution dropwise over 1 hour.

-

-

Problem: No reaction at C4 (Protocol C).

-

Solution: Switch solvent to Toluene/Water (higher boiling point) or use microwave irradiation (140°C, 30 min).

-

References

-

Alson, D. A., Najera, C., & Pacheco, M. C. (2002).[2] Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Journal of Organic Chemistry, 67, 5588–5594.[2] Link

-

D'Anna, F., Frenna, V., Noto, R., et al. (2006).[3] Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry, 71(14), 5144-50.[3] Link

-

Bar, S., & Martin, M. I. (2021).[1] Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.[1] Link

Sources

- 1. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4,5-Dibromo-2-thienyl)-1-ethanone

Welcome to the technical support center for the purification of 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS 7209-12-3). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Introduction

1-(4,5-Dibromo-2-thienyl)-1-ethanone is a key intermediate in the synthesis of various biologically active molecules and materials. Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide offers practical, experience-driven solutions to common purification hurdles, ensuring you can achieve the desired purity for your research and development needs.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions

Q1: What are the most common impurities I might encounter after the synthesis of 1-(4,5-Dibromo-2-thienyl)-1-ethanone?

A1: Common impurities often depend on the synthetic route employed. However, you can typically expect to see:

-

Starting Materials: Unreacted 2,3-dibromothiophene or acetyl chloride (or its equivalent).

-

Monobrominated Byproducts: Such as 1-(4-bromo-2-thienyl)ethanone or 1-(5-bromo-2-thienyl)ethanone.

-

Over-acetylated Products: Di-acetylated thiophene derivatives, though generally less common.

-

Solvent Residues and Reagents: Residual solvents from the reaction or workup, and byproducts from reagents like aluminum chloride if a Friedel-Crafts acylation is performed.

Q2: What are the key physical properties of 1-(4,5-Dibromo-2-thienyl)-1-ethanone that I should be aware of for purification?

A2: Understanding the physical properties is crucial for selecting an appropriate purification method.

| Property | Value | Source |

| CAS Number | 7209-12-3 | [1][2] |

| Molecular Formula | C6H4Br2OS | [1] |

| Molecular Weight | 283.97 g/mol | [1] |

| Appearance | Varies, can be an oil or solid | [3] |

| Melting Point | Not consistently reported, related compounds have varied melting points. For example, 2-Bromo-1-phenylethanone has a melting point of 48-49 °C.[4] | |

| Boiling Point | High boiling point, distillation often requires vacuum. For instance, 1-(5-bromo-2-thienyl)ethanone has a boiling point of 103 °C at 4 mmHg.[5] | |

| Solubility | Generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes and poorly soluble in water. | General chemical principles |

Q3: Which purification technique is generally most effective for this compound?

A3: Silica gel column chromatography is the most widely applicable and effective method for purifying 1-(4,5-Dibromo-2-thienyl)-1-ethanone, especially for removing closely related impurities.[6][7] Recrystallization can also be effective if a suitable solvent system is identified and the impurity profile is not overly complex.

Troubleshooting Common Issues

Issue 1: My crude product is a dark, oily residue. How should I proceed with purification?

A: A dark, oily crude product often indicates the presence of polymeric byproducts or residual acid from the reaction.

-

Initial Workup: Before chromatography, it's beneficial to perform an aqueous workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any residual acid, followed by a brine wash to remove excess water. Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) and concentrate it under reduced pressure.[3]

-

Direct Loading onto Silica Gel: If the oil is persistent, you can adsorb it directly onto a small amount of silica gel. This is done by dissolving the oil in a minimal amount of a strong solvent (like dichloromethane), adding silica gel to form a free-flowing powder upon solvent evaporation, and then loading this powder onto the column. This technique, known as "dry loading," often improves separation.

Issue 2: During column chromatography, the desired product is co-eluting with an impurity.

A: Co-elution is a common challenge. Here’s a systematic approach to improve separation:

-

Optimize the Solvent System: The polarity of your eluent is the most critical factor.

-

Decrease Polarity: If your compound and the impurity are eluting too quickly, decrease the polarity of the solvent system. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane.

-

TLC Analysis: Before running a large column, perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase that provides the best separation (largest ΔRf) between your product and the impurity.

-

-

Change the Stationary Phase: While silica gel is standard, consider using a different stationary phase if co-elution persists. Alumina can sometimes offer different selectivity.

-

Column Dimensions: The resolution of a column is influenced by its dimensions. A longer, narrower column will generally provide better separation than a shorter, wider one for the same amount of stationary phase.[7]

Issue 3: I'm attempting recrystallization, but the compound either oils out or doesn't crystallize at all.

A: Recrystallization success is highly dependent on the choice of solvent.[8]

-

"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, try using a larger volume of solvent or a solvent with a lower boiling point.

-

Failure to Crystallize:

-

Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. Adding a seed crystal of the pure compound can also initiate crystallization.

-

Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[8] You may need to screen several solvents or use a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not). For example, you could dissolve the compound in a minimal amount of hot dichloromethane (good solvent) and then slowly add hexanes (bad solvent) until the solution becomes cloudy. Re-heating to clarify and then slow cooling can yield crystals.

-

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline. The specific eluent composition should be optimized based on TLC analysis.

1. Preparation of the Column:

- Select a glass column of appropriate size for the amount of crude material.

- Securely clamp the column in a vertical position.

- Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate).

- Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[7]

2. Loading the Sample:

- Dissolve the crude 1-(4,5-Dibromo-2-thienyl)-1-ethanone in a minimal amount of the eluent or a slightly more polar solvent if necessary.

- Carefully apply the sample solution to the top of the silica gel bed.

- Alternatively, use the dry loading method described in "Troubleshooting Issue 1."

3. Elution and Fraction Collection:

- Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

- Monitor the elution process using TLC to identify which fractions contain the pure product.

4. Isolation of the Pure Product:

- Combine the fractions containing the pure compound.

- Remove the solvent using a rotary evaporator to yield the purified 1-(4,5-Dibromo-2-thienyl)-1-ethanone.

Workflow for Column Chromatography Troubleshooting

Sources

- 1. 1-(4,5-DIBROMO-2-THIENYL)-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(4,5-DIBROMO-2-THIENYL)-1-ETHANONE | 7209-12-3 [chemicalbook.com]

- 3. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. web.mnstate.edu [web.mnstate.edu]

Technical Support Center: Purification Strategies for 1-(4,5-Dibromo-2-thienyl)-1-ethanone

Case ID: PUR-7209-12-3 Subject: Removal of unreacted starting material (1-(4,5-Dibromo-2-thienyl)-1-ethanone) from reaction mixtures. Impurity Profile: Lipophilic, aromatic ketone, halogenated. CAS: 7209-12-3[1]

Executive Summary & Diagnostic

You are encountering difficulty removing unreacted 1-(4,5-Dibromo-2-thienyl)-1-ethanone (hereafter referred to as DBTE ) from your product mixture. Because DBTE contains a thiophene ring deactivated by two bromine atoms and an acetyl group, it is significantly lipophilic. It often co-elutes with coupling products (e.g., from Suzuki or Stille cross-couplings) on standard silica gel due to similar

Decision Matrix: Select Your Protocol

Before proceeding, determine the chemical nature of your Target Product . The presence of a carbonyl group in your product dictates the allowable purification strategy.[2]

Figure 1: Decision matrix for selecting the appropriate purification workflow based on product functionality.

Protocol A: Chemical Scavenging (The "Silver Bullet")

Applicability: Use this ONLY if your target product does not contain a ketone or aldehyde. Mechanism: DBTE contains a reactive acetyl group. We utilize Girard’s Reagent T (trimethylammonium acetohydrazide chloride) to selectively react with the ketone in DBTE, converting it into a water-soluble hydrazone. Your lipophilic product remains in the organic phase, while the derivatized impurity washes away in water.

The Mechanism

Step-by-Step Workflow

-

Preparation: Dissolve your crude mixture (containing Product + DBTE) in a 10:1 mixture of Ethanol:Acetic Acid . Concentration should be approx 0.1 M.

-

Reagent Addition: Add 1.5 - 2.0 equivalents of Girard’s Reagent T (relative to the estimated amount of unreacted DBTE, not the product).

-

Reflux: Heat the mixture to reflux for 1–2 hours . Monitor by TLC; the spot for DBTE (

in Hex/EtOAc) should disappear. -

Workup (Critical Step):

-

Cool the mixture to room temperature.

-

Pour the mixture into a separatory funnel containing Water and Brine (1:1).

-

Extract with a non-polar solvent (e.g., Diethyl Ether or DCM ).

-

Phase Check: The Target Product will migrate to the Organic Layer. The DBTE-Hydrazone will remain in the Aqueous Layer.

-

-

Wash: Wash the organic layer 3x with saturated

(to remove acetic acid) and 1x with water. -

Dry & Concentrate: Dry over

and concentrate.

Figure 2: Workflow for chemically scavenging the ketone impurity using Girard's Reagent T.

Protocol B: Chromatographic Optimization

Applicability: Use this if your product contains a ketone/aldehyde or is sensitive to acidic reflux.

DBTE is a planar, halogenated aromatic. It interacts strongly with planar stationary phases but lacks strong hydrogen bond donors.

TLC Diagnostic & Solvent Systems

Do not rely on a single isocratic run. DBTE often "streaks" or tails if the column is overloaded.

| Solvent System | Purpose | Expected Behavior |

| Hexane : EtOAc (9:1) | Standard Screening | DBTE is likely high |

| Toluene : Hexane (1:1) | Highly Recommended. Toluene interacts with the thiophene ring, often altering the separation factor ( | |

| DCM : Hexane (1:1) | Solubility Check | Use if DBTE is crystallizing on the column. |

High-Performance Flash Chromatography (HPFC) Strategy

-

Stationary Phase: Use High-Performance Silica (15-25 µm) rather than standard 40-63 µm silica. The resolution of brominated isomers requires higher plate counts.

-

Gradient Profile:

-

Equilibrate: 100% Hexane (or Heptane).

-

0–5 mins: 0% to 5% EtOAc.

-

5–20 mins: Hold at 5% EtOAc (Elute DBTE).

-

20+ mins: Ramp to elute Target Product.

-

-

Reverse Phase Alternative: If Normal Phase fails, use C18 silica .

-

Mobile Phase: Water/Acetonitrile.

-

DBTE is extremely lipophilic and will retain strongly on C18, often eluting after more polar coupling products.

-

Protocol C: Recrystallization (Scalability)

Applicability: Best for large-scale batches (>5g) where chromatography is expensive.

DBTE is a solid with limited solubility in cold alcohols but high solubility in chlorinated solvents.

Solvent Pair Table:

| Primary Solvent (Dissolve Hot) | Anti-Solvent (Add to Cloud Point) | Notes |

|---|---|---|

| Ethanol (Abs.) | Water | Classic method. Dissolve in min. hot EtOH, add warm water until turbid, cool slowly. |

| Acetonitrile | None (Single Solvent) | Thiophenes often crystallize well from MeCN. Cool to -20°C. |

| DCM | Hexane | Dissolve in DCM, add Hexane, rotovap off DCM gently to force precipitation. |

Frequently Asked Questions (FAQ)

Q1: I tried Girard's Reagent, but my product yield dropped. Why?

-

Diagnosis: Did you wash the organic layer thoroughly with

? -

Fix: Residual acetic acid can retain your product in the aqueous phase or degrade it during concentration. Ensure the pH of the aqueous wash is >7 before discarding it.

Q2: DBTE is co-eluting with my product despite using a gradient.

-

Diagnosis: Your product likely has a similar dipole moment.[3]

-

Fix: Switch to Toluene as the mobile phase modifier. The

-stacking interaction of toluene with the brominated thiophene ring is distinct from its interaction with non-aromatic or different aromatic systems.

Q3: Can I use polymer-supported scavengers?

-

Answer: Yes. Polymer-supported Tosylhydrazine resin is the solid-phase equivalent of Girard's Reagent.

-

Protocol: Add resin to the reaction mixture, heat to 60°C for 4 hours, then filter. The DBTE stays on the beads; your product flows through. This avoids aqueous workup.[4]

-

References

-

Girard's Reagent T Mechanism & Protocol

- Source: MedChemExpress / NIH PubChem.

- Context: Standard protocol for derivatizing and removing ketones

-

Purification of Brominated Thiophenes

- Source: BenchChem Technical Support / Patent Liter

- Context: Describes recrystallization of thiophene deriv

-

Physical Properties of 1-(4,5-Dibromo-2-thienyl)

- Source: ChemicalBook / Sigma-Aldrich.

- Context: Verification of CAS 7209-12-3 and lipophilic n

Sources

Technical Support Center: Overcoming Steric Hindrance in 4,5-Substituted Thiophene Reactions

Welcome to the technical support center for navigating the complexities of 4,5-substituted thiophene reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from steric congestion around the thiophene core. My aim is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these transformations, enabling you to troubleshoot effectively and innovate in your synthetic endeavors.

Introduction: The Challenge of the Crowded Thiophene Ring

Thiophene and its derivatives are privileged scaffolds in pharmaceuticals, organic electronics, and agrochemicals.[1][2] However, functionalization at the 4- and 5-positions introduces significant steric hindrance, which can dramatically impede reactivity, alter regioselectivity, and lead to undesired side reactions. This guide will address common issues encountered during key synthetic transformations and provide field-proven strategies to overcome them.

Troubleshooting Guides & Methodologies

This section provides a detailed breakdown of common problems and step-by-step protocols for key reactions.

Issue 1: Inefficient Grignard Reagent Formation from Sterically Hindered 4,5-Substituted 2-Halothiophenes

Question: I am struggling to form the Grignard reagent from my bulky 4,5-disubstituted 2-bromothiophene. The reaction is sluggish, and I observe significant amounts of starting material even after extended reaction times. What can I do?

Answer: This is a classic problem rooted in the steric shielding of the carbon-halogen bond, which hinders the oxidative insertion of magnesium.[3][4] The bulky substituents at the 4- and 5-positions impede the approach of the magnesium surface to the reaction center.

Causality & Expert Insights: The formation of a Grignard reagent is a surface reaction where an electron is transferred from the magnesium metal to the organohalide.[5][6] Steric hindrance slows down this rate-determining step. Furthermore, the resulting Grignard reagent, once formed, can be sterically encumbered, affecting its solubility and reactivity in subsequent steps.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Grignard reagent formation.

Detailed Protocol: Activation of Magnesium Turnings

-

Objective: To remove the passivating oxide layer from the magnesium surface and increase its reactivity.

-

Procedure:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

-

Add a small crystal of iodine. The flask will be filled with purple vapor.

-

Add a few drops of 1,2-dibromoethane.

-

Gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed on the magnesium surface.

-

Allow the flask to cool to room temperature before adding your solvent and substrate.

-

-

Rationale: Iodine and 1,2-dibromoethane are common activators that etch the magnesium surface, exposing fresh, reactive metal.

Solvent Considerations: While THF is a common solvent for Grignard reactions, for sterically hindered substrates, consider using diethyl ether, which can sometimes offer better results due to its different solvating properties.[7]

Alternative Strategy: Lithium-Halogen Exchange

If Grignard formation remains problematic, a lithium-halogen exchange is often a more reliable alternative for generating the desired organometallic species.[8][9]

Protocol: Lithium-Halogen Exchange

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve your 4,5-disubstituted 2-halothiophene in anhydrous THF or diethyl ether and cool to -78 °C.

-

Reagent Addition: Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 equivalents) dropwise. The reaction is typically very fast.[9]

-

Monitoring: The reaction can be monitored by TLC or by quenching a small aliquot with an electrophile (e.g., iodine or an aldehyde) and analyzing the product formation.

-